molecular formula C15H12BrN3S B2665570 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 718600-58-9

4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2665570
CAS No.: 718600-58-9
M. Wt: 346.25
InChI Key: FBEPFEGKIVOVFB-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Triazole-3-Thiol Derivatives

The exploration of 1,2,4-triazole-3-thiol derivatives began in the early 20th century with the seminal work of Einhorn and Brunner, who developed methods for synthesizing triazole rings via cyclization reactions. The Pellizzari reaction further advanced the field by enabling the preparation of 1,2,4-triazoles from acylhydrazines and nitriles. The introduction of thiol groups into the triazole framework emerged as a pivotal innovation, as researchers recognized the enhanced stability and bioactivity conferred by sulfur-containing moieties. For instance, the synthesis of 1-formyl-3-thiosemicarbazide and its subsequent cyclization to 1,2,4-triazole-3-thiol derivatives provided a versatile platform for chemical modifications.

By the late 20th century, medicinal chemists began systematically derivatizing the triazole-thiol scaffold to optimize pharmacokinetic properties. The addition of aromatic substituents, such as benzyl and bromophenyl groups, marked a strategic shift toward improving membrane permeability and target specificity. A comparative analysis of key milestones is provided below:

Year Development Impact
1905 Einhorn–Brunner reaction Enabled synthesis of unsubstituted triazoles
1948 Pellizzari reaction Expanded access to 1,2,4-triazole derivatives
1980s Thiol-functionalized triazoles Improved metabolic stability and metal coordination
2000s Aromatic substituent incorporation Enhanced anticancer and antimicrobial activity

Significance in Heterocyclic Chemistry

The 1,2,4-triazole-3-thiol system occupies a unique niche in heterocyclic chemistry due to its aromaticity, planarity, and dual hydrogen-bonding capacity. The sulfur atom at position 3 introduces polarity and nucleophilic reactivity, enabling participation in thiol-disulfide exchange and metal coordination. The benzyl group at position 4 enhances lipophilicity, facilitating penetration of lipid bilayers, while the 2-bromophenyl substituent at position 5 introduces steric bulk and electronic effects that modulate binding affinities.

Key structural features include:

  • Aromatic stability : The triazole ring exhibits resonance stabilization, with bond lengths between 132–136 pm, consistent with delocalized π-electrons.
  • Tautomerism : While theoretical tautomeric forms exist, the thione tautomer predominates in solution, stabilizing the molecule through intramolecular hydrogen bonding.
  • Substituent effects : Bromine’s electronegativity (χ = 2.96) increases the electron-withdrawing character of the 2-bromophenyl group, polarizing the triazole ring and enhancing interactions with electrophilic biological targets.

Position in Medicinal Chemistry Research

This compound has garnered attention for its multifaceted bioactivity profile. Recent studies emphasize its role in:

  • Anticancer applications : Derivatives inhibit cancer cell migration and proliferation by modulating PI3K/AKT and MAPK signaling pathways. For example, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide reduced Panc-1 pancreatic cancer cell viability by 78% at 50 μM.
  • Antimicrobial activity : The compound’s thiol group disrupts bacterial cell wall synthesis, showing MIC values of 15.6 μg/mL against Staphylococcus aureus.
  • Structural analogs in clinical use : Fluconazole and itraconazole, both triazole-based antifungals, validate the scaffold’s therapeutic potential.

The table below summarizes recent findings:

Biological Activity Mechanism Efficacy Source
Anticancer PI3K/AKT inhibition IC~50~ = 12.5 μM (MDA-MB-231)
Antibacterial Cell wall synthesis disruption MIC = 15.6 μg/mL (S. aureus)
Antioxidant DPPH radical scavenging 45% inhibition at 100 μM

Properties

IUPAC Name

4-benzyl-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEPFEGKIVOVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320332
Record name 4-benzyl-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

718600-58-9
Record name 4-benzyl-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate benzyl and bromophenyl precursors with triazole derivatives. One common method involves the nucleophilic substitution reaction of a benzyl halide with a 2-bromophenyl-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains and fungi, suggesting potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Inhibition of Enzymes
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown promise as a potential inhibitor of certain kinases involved in cancer progression .

Agricultural Applications

Fungicides
Due to its thiol group, this compound has been evaluated for its fungicidal properties. It demonstrates efficacy against plant pathogens, making it a candidate for use in agricultural fungicides .

Plant Growth Regulators
The compound's influence on plant growth has been studied, indicating potential applications as a growth regulator. It may enhance growth rates or improve resistance to stress factors in crops .

Materials Science

Corrosion Inhibitors
Research indicates that this compound can act as an effective corrosion inhibitor for metals. Its application in coatings could provide protective benefits against oxidative damage .

Polymer Additives
The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. Its unique chemical structure contributes to improved performance characteristics in various polymer applications .

Case Studies

Study Reference Application Area Findings
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases linked to cancer
AgricultureDemonstrates fungicidal activity against pathogens
Plant GrowthEnhances growth rates in crops
Corrosion InhibitionEffective in protecting metals from corrosion
Polymer ScienceImproves thermal stability in polymers

Mechanism of Action

The mechanism of action of 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Key Differences :

  • Bromophenyl vs. Nitrophenyl : synthesizes 5-(4-nitrophenyl) analogs using nitrophenyl-substituted starting materials, requiring distinct nitro-group handling.
  • Fluorinated Analogs : Compounds like 4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol () use fluorobenzaldehydes, which may alter reaction kinetics due to fluorine’s electronegativity.

Structural and Electronic Features

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs): The 2-bromophenyl group in the target compound is an EWG, which may reduce electron density at the triazole ring compared to electron-donating groups (EDGs) like -NH2 or -OCH3. EDGs enhance antioxidant activity by stabilizing radical intermediates, as seen in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT), which showed superior DPPH• scavenging (IC50 = 5.84 μg/mL) .

Comparison with Structural Analogs

Compound Substituents (Position 4/5) Key Properties/Activities Reference
Target Compound 4-Benzyl, 5-(2-bromophenyl) Moderate lipophilicity (logP = 3.2)
5-(4-Nitrophenyl) analog 4-Amino, 5-(4-nitrophenyl) Precursor for Schiff base antimicrobial agents
4-Amino-5-(4-pyridinyl) derivative 4-Amino, 5-(4-pyridinyl) Inhibitor of α-synuclein amyloid aggregation
5-(2-Fluorophenyl) analog 4-Benzyl, 5-(2-fluorophenyl) Similar structure; fluorine may enhance bioavailability
Schiff base 60–62 () 5-(2-pyrazinyl), fluorobenzylidene Antibacterial (MIC = 5.1–21.7 μM vs. P. aeruginosa)

Antioxidant Activity

  • The target compound’s bromophenyl group (EWG) may reduce antioxidant efficacy compared to EDG-bearing analogs. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibited strong radical scavenging due to -NH2 and -SH groups . Pyrazole-containing derivatives () showed moderate activity (IC50 ~10–20 μg/mL), suggesting substituent positioning and electronic effects are critical.

Antimicrobial Activity

  • Fluorinated Schiff bases (e.g., compounds 60–62 in ) demonstrated potent antibacterial activity (MIC = 5.1–21.7 μM against P. aeruginosa). The target compound’s bromine may offer similar halogen-bonding interactions but requires empirical validation.

Drug-Likeness

  • The target compound adheres to Lipinski’s rule (MW < 500, H-bond donors ≤1, H-bond acceptors ≤3) , similar to analogs in and . However, bromine’s higher molecular weight may affect solubility compared to fluorine-containing derivatives .

Physicochemical Properties

Property Target Compound 5-(4-Chloro-1-methylpyrazol-3-yl) Analog () 4-Morpholinyl Derivative ()
Molecular Weight (g/mol) 285.3 305.8 >300 (exact value not reported)
logP 3.2 Predicted ~3.5 Not reported
Topological Polar Surface Area 59.7 Ų ~60–70 Ų >70 Ų
Hydrogen Bonding 1 donor, 3 acceptors Similar Increased acceptors (morpholine)

Q & A

Addressing data reproducibility in antimicrobial assays

  • Best Practices :
  • Use standardized inoculum sizes (1–5 × 10⁵ CFU/mL) .
  • Include positive controls (e.g., fluconazole for fungi, ciprofloxacin for bacteria) .

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